(Cyclohexyl)dimethylmethoxysilane
Overview
Description
It is a colorless liquid with a molecular weight of 172.34 g/mol . This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Cyclohexyl)dimethylmethoxysilane can be synthesized through a solvent-free one-step process. The synthesis involves the reaction of methyl dimethoxy silane, cyclohexane halide, and magnesium powder in a molar ratio of 1:1:1-1.5. The reaction is carried out under nitrogen protection with continuous stirring. The process includes the following steps:
- Mixing and heating methyl dimethoxy silane, magnesium powder, and a catalyst (0.1-0.5% of methyl dimethoxy silane).
- Slowly adding 5-15% of cyclohexane halide.
- Refluxing the mixture for 30-40 minutes while maintaining the temperature.
- Adding the remaining cyclohexane halide and maintaining the temperature for another 30-40 minutes.
- Cooling, filtering, and rectifying the filtrate to obtain the final product .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as described above. The process is designed to be efficient, with high yield and conversion rates, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: (Cyclohexyl)dimethylmethoxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into different silane derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Various silane derivatives.
Substitution: Substituted silanes with different functional groups.
Scientific Research Applications
(Cyclohexyl)dimethylmethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of (Cyclohexyl)dimethylmethoxysilane involves its ability to form stable bonds with various substrates. The compound’s silicon atom can form strong covalent bonds with oxygen, carbon, and other elements, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
- Dimethyl (cyclohexyl)methoxysilane
- Cyclohexyl (dimethoxy)methylsilane
- Cyclohexyldimethoxymethylsilane
Comparison: (Cyclohexyl)dimethylmethoxysilane is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to similar compounds, it offers better stability and reactivity in certain reactions, making it a preferred choice in specific industrial and research applications .
Properties
IUPAC Name |
cyclohexyl-methoxy-dimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20OSi/c1-10-11(2,3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFVBOBULUSKAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)C1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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